molecular formula C16H16BrN5O B3267236 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 445263-72-9

6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B3267236
CAS No.: 445263-72-9
M. Wt: 374.23 g/mol
InChI Key: BYOQRKUZWLLFDN-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a morpholinophenyl group at the N-position of the imidazo[1,2-a]pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with 4-morpholinobenzaldehyde, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the morpholinophenyl group likely contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyridine
  • 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrimidine
  • 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazine-2-carbonitrile

Uniqueness

6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the morpholinophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c17-14-11-22-6-5-18-16(22)15(20-14)19-12-1-3-13(4-2-12)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOQRKUZWLLFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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